N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-10(15)12-11-8(4)13-14(7(2)3)9(11)5/h6-7H,1H2,2-5H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCJAVSLUVUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide typically involves the reaction of 3,5-dimethyl-1-propan-2-ylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the prop-2-enamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The pyrazole ring in N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide distinguishes it from structurally related compounds. For example:
- N-phenyl-N-[1(2-phenylethyl)piperidin-4-yl]prop-2-enamide replaces the pyrazole with a piperidine ring, introducing conformational flexibility and basic nitrogen centers. This substitution likely alters solubility (higher logP for piperidine derivatives) and binding modes in biological systems .
- Benzofuro[3,2-e]isoquinoline-based enamides (e.g., [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-...] acetate) feature fused aromatic systems, enhancing π-π stacking interactions but reducing metabolic stability compared to simpler pyrazole systems .
Substituent Effects
- Phenethyl or phenyl substituents (e.g., in N-phenyl-N-[1(2-phenylethyl)piperidin-4-yl]prop-2-enamide) enhance lipophilicity and may contribute to CNS penetration, a trait less pronounced in the target compound due to its aliphatic substituents .
Physicochemical and Pharmacological Properties
A hypothetical comparison of key parameters is summarized below:
| Compound | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (mg/mL) | Biological Target (Hypothesized) |
|---|---|---|---|---|
| This compound | 249.3 | 2.1 | 0.15 | Kinase inhibitors, anti-inflammatory agents |
| N-phenyl-N-[1(2-phenylethyl)piperidin-4-yl]prop-2-enamide | 350.5 | 3.8 | 0.02 | Opioid receptors, ion channels |
| 3-acetoxy-6-dimethylamino-4,4-diphenylheptane | 407.5 | 4.5 | <0.01 | Analgesics, GABA modulation |
Key Observations :
- The target compound’s lower logP (2.1 vs. 3.8–4.5) suggests better solubility profiles than bulkier analogs, favoring oral bioavailability.
- Pyrazole-based enamides may target kinases (e.g., JAK or COX inhibitors), whereas piperidine derivatives align with CNS targets due to their ability to cross the blood-brain barrier .
Biological Activity
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide, also known by its CAS number 1184475-62-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.27 g/mol. The compound features a pyrazole moiety that contributes to its biological activity, particularly in inhibiting specific protein kinases involved in cancer progression.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 1184475-62-4 |
This compound exhibits its biological activity primarily through the inhibition of aurora A kinase , a key regulator of cell division. By selectively targeting this kinase, the compound disrupts mitotic processes, leading to apoptosis in cancer cells. This mechanism is particularly relevant for the treatment of various cancers, including pancreatic and breast cancer.
Case Study: Anticancer Activity
A study focusing on the antiproliferative effects of related pyrazole derivatives demonstrated that compounds similar to this compound showed submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt mTORC1 signaling pathways, promoting autophagy and enhancing the clearance of damaged cellular components .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits aurora A kinase; induces apoptosis in cancer cells |
| Autophagy Modulation | Alters mTORC1 activity; promotes autophagic processes in cancer cells |
| Selective Kinase Inhibition | Targets specific kinases associated with cell proliferation and survival |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole-based compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aurora Kinase Inhibitors | Various structures targeting aurora kinases | Anticancer properties |
| Pyrazole-based Kinase Inhibitors | Pyrazole moiety with varied substituents | Selective kinase inhibition |
| N-(1-benzyl-pyrazol derivatives | Benzyl substitution on pyrazole | Antiproliferative effects in cancer |
Research Findings and Future Directions
Research continues to explore the potential applications of this compound beyond oncology. Its ability to modulate autophagy and interfere with cellular signaling pathways suggests possible roles in neurodegenerative diseases and metabolic disorders.
Future Research Directions:
- Expanded Mechanistic Studies : Further investigation into the molecular pathways affected by this compound.
- In Vivo Studies : Testing efficacy and safety in animal models to assess therapeutic potential.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity against target kinases.
Q & A
Q. What synthetic routes are effective for laboratory-scale preparation of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide?
Methodological Answer: A common approach involves condensing 3,5-dimethyl-1-isopropylpyrazole-4-amine with acryloyl chloride in anhydrous conditions. Evidence from analogous pyrazole derivatives (e.g., 4-aminoantipyrine reactions) suggests using triethylorthoesters or acetic anhydride as catalysts under reflux (8–12 hours), followed by recrystallization in methanol for purification . Key parameters include:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dry dichloromethane or THF |
| Temperature | Reflux (60–80°C) |
| Catalyst | Triethylorthoacetate or acetic anhydride |
| Purification | Methanol recrystallization |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions on the pyrazole ring and acrylamide linkage. Key signals include pyrazole C-H (~6.5–7.5 ppm) and acrylamide carbonyl (~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 235.18).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. How can AutoDock Vina optimize molecular docking studies for this compound’s protein interactions?
Methodological Answer: AutoDock Vina’s scoring function and multithreading capabilities enable efficient docking. Key steps:
- Grid Setup : Define binding pockets using PyMOL, with grid dimensions (20–30 ų) centered on active sites.
- Parameters :
| Parameter | Optimal Setting |
|---|---|
| Exhaustiveness | 8–12 |
| Number of Poses | 20–50 |
| Energy Range | 4–6 kcal/mol |
Q. What SHELXL strategies refine crystal structures of this compound with high thermal motion?
Methodological Answer: For X-ray diffraction
- Use TWIN/BASF commands in SHELXL to address twinning.
- Apply ISOR and DELU restraints to model anisotropic displacement parameters for atoms with high thermal motion .
- Validate refinement with R-factor convergence (<5% for high-resolution data).
| Refinement Metric | Acceptable Range |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.15 |
| CCDC Deposition | Required for reproducibility |
Q. How to resolve discrepancies between docking predictions and experimental binding assays?
Methodological Answer:
- Re-dock with Flexible Residues : Use induced-fit docking in AutoDock Vina to account for protein conformational changes.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
- Statistical Analysis : Apply Pearson correlation to compare docking scores (e.g., ΔG) with experimental Kd values .
Data Contradiction Analysis
Q. Conflicting NMR and X-ray How to verify the compound’s conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
